molecular formula C18H18ClN5OS B2584795 2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide CAS No. 587010-58-0

2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide

Cat. No.: B2584795
CAS No.: 587010-58-0
M. Wt: 387.89
InChI Key: CBBLNNAMHGJZRT-UHFFFAOYSA-N
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Description

2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a chlorophenyl group, and a dimethylphenylacetamide moiety

Preparation Methods

The synthesis of 2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized by reacting hydrazine with a suitable precursor, such as 2-chlorobenzonitrile, under acidic conditions.

    Thioether Formation: The triazole intermediate is then reacted with a thiol compound to form the thioether linkage.

    Acetamide Formation: Finally, the resulting compound is reacted with 2,6-dimethylaniline and acetic anhydride to form the desired acetamide derivative.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole ring or the chlorophenyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the chlorophenyl group is replaced by other nucleophiles, such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.

Scientific Research Applications

2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.

    Medicine: Research has indicated its potential as an anti-inflammatory and anticancer agent, with studies focusing on its ability to inhibit specific enzymes and pathways involved in disease progression.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. For example, in its role as an antimicrobial agent, the compound may inhibit the synthesis of essential proteins or disrupt the integrity of microbial cell membranes. In its anticancer applications, it may inhibit enzymes involved in cell proliferation and induce apoptosis in cancer cells.

Comparison with Similar Compounds

When compared to similar compounds, 2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide stands out due to its unique combination of functional groups and its broad range of applications. Similar compounds include:

    2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazole: Another triazole derivative with antimicrobial properties.

    4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol: Known for its potential in medicinal chemistry as an anti-inflammatory agent.

    N-(2,6-dimethylphenyl)-2-{4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl}acetamide: Used in the treatment of chronic angina.

These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the versatility and uniqueness of this compound.

Properties

IUPAC Name

2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,6-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5OS/c1-11-6-5-7-12(2)16(11)21-15(25)10-26-18-23-22-17(24(18)20)13-8-3-4-9-14(13)19/h3-9H,10,20H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBBLNNAMHGJZRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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